Ccris 6861
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ccris 6861, also known by its International Union of Pure and Applied Chemistry name [11-acetyl-9-acetyloxy-8-(carbamoyloxymethyl)-4-formyl-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-6-yl] acetate, is a complex organic compound with significant applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ccris 6861 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The primary synthetic route includes:
Formation of the core structure: This involves cyclization reactions to form the tetracyclic core.
Functional group modifications: Introduction of acetyl, acetyloxy, carbamoyloxymethyl, and formyl groups through specific reagents and catalysts.
Final assembly: Coupling of the modified intermediates to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes. Key steps include:
Raw material preparation: Ensuring high purity of starting materials.
Reaction optimization: Using high-efficiency reactors to control temperature, pressure, and reaction time.
Purification: Employing techniques such as crystallization, distillation, and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ccris 6861 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Ccris 6861 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Ccris 6861 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, including inhibition of enzyme activity or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ccris 6859: A structurally similar compound with slight variations in functional groups.
Ccris 6860: Another analog with different substituents on the core structure.
Uniqueness
Ccris 6861 is unique due to its specific combination of functional groups and its tetracyclic core structure, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
113202-60-1 |
---|---|
Molecular Formula |
C20H21N3O9 |
Molecular Weight |
447.4 g/mol |
IUPAC Name |
[11-acetyl-9-acetyloxy-8-(carbamoyloxymethyl)-4-formyl-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-6-yl] acetate |
InChI |
InChI=1S/C20H21N3O9/c1-9(25)23-15-6-22-14-4-12(7-24)5-16(30-10(2)26)17(14)13(8-29-19(21)28)20(32-22,18(15)23)31-11(3)27/h4-5,7,13,15,18H,6,8H2,1-3H3,(H2,21,28) |
InChI Key |
FBXPCVIKIBWXAE-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2C1C3(C(C4=C(C=C(C=C4OC(=O)C)C=O)N(C2)O3)COC(=O)N)OC(=O)C |
Canonical SMILES |
CC(=O)N1C2C1C3(C(C4=C(C=C(C=C4OC(=O)C)C=O)N(C2)O3)COC(=O)N)OC(=O)C |
Synonyms |
FR 66973 FR-66973 FR66973 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.